4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide is a complex organic compound with a unique structure that includes a benzamide core, a dimethylsulfamoyl group, and a dioxo-thiolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide typically involves multiple steps. One common approach is to start with the benzamide core and introduce the dimethylsulfamoyl group through a sulfonation reaction. The dioxo-thiolan ring can be introduced via a cyclization reaction involving appropriate precursors under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid
- 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde
Uniqueness
Compared to similar compounds, 4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific chemical reactivity, biological activity, or physical properties that are advantageous for certain applications.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S2/c1-15(2)23(20,21)13-6-4-11(5-7-13)14(17)16(3)12-8-9-22(18,19)10-12/h4-7,12H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRRNVOUMSFTHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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